Zanamivir-13C,15N2 is a chemically modified derivative of zanamivir, an antiviral agent primarily used for the treatment of influenza A and B. This compound is isotopically labeled with carbon-13 and nitrogen-15, making it particularly valuable as an internal standard in mass spectrometry for the quantification of zanamivir in biological samples. The incorporation of these isotopes enhances the sensitivity and accuracy of analytical methods used in pharmacokinetic studies and drug development .
Zanamivir-13C,15N2 is classified as an antiviral compound and belongs to the category of neuraminidase inhibitors. These inhibitors function by blocking the activity of the neuraminidase enzyme, which is crucial for the release of new viral particles from infected cells. The compound is synthesized through specific chemical processes that involve the introduction of isotopic labels into the zanamivir structure .
The synthesis of Zanamivir-13C,15N2 involves several steps, starting with the preparation of labeled precursors. The process typically includes:
The exact synthetic routes are proprietary, but they generally involve multiple chemical reactions tailored to achieve the desired isotopic labeling while maintaining the biological activity of zanamivir .
The molecular formula for Zanamivir-13C,15N2 is C11(13C)H20N2(15N)2O7, with a molecular weight of approximately 335.29 g/mol. The structural modifications due to isotopic labeling do not significantly alter its pharmacological properties compared to non-labeled zanamivir. The compound retains its ability to inhibit neuraminidase effectively while providing enhanced analytical capabilities due to its unique isotopic composition .
Zanamivir-13C,15N2 can undergo various chemical reactions similar to those of zanamivir. Key types of reactions include:
Common reagents utilized in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, often involving specific temperatures and solvents .
Zanamivir-13C,15N2 functions similarly to zanamivir by inhibiting the neuraminidase enzyme found on the surface of influenza viruses. The mechanism involves:
This mechanism underscores its utility in both therapeutic applications and research settings focused on understanding antiviral efficacy .
Zanamivir-13C,15N2 exhibits similar physical properties to zanamivir but with distinct isotopic labeling characteristics. Key properties include:
These properties make it suitable for various applications in scientific research, particularly in mass spectrometry where precision is critical .
Zanamivir-13C,15N2 has several important applications in scientific research:
Zanamivir-13C,15N2 is a stable isotope-labeled analog of the antiviral drug zanamivir, where specific carbon and nitrogen atoms are replaced by 13C and 15N isotopes. Its molecular formula is 13CC11H2015N2N2O7, with a molecular weight of 335.29 g/mol, compared to 332.31 g/mol for unlabeled zanamivir [1] [7]. The isotopic enrichment typically exceeds 95% for HPLC purity, with 98% atom 13C and 98% atom 15N [5]. The labeling occurs at the aminoiminomethyl group, preserving the core structure while creating a distinct mass signature for detection. This strategic isotopic substitution enables precise tracking of the compound’s absorption, distribution, metabolism, and excretion (ADME) profiles using advanced analytical techniques like gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) [10]. The compound’s storage requires -20°C conditions to maintain stability, reflecting its chemical sensitivity [1].
Table 1: Isotopic Specifications of Zanamivir-13C,15N2
Property | Specification |
---|---|
Molecular Formula | 13CC11H2015N2N2O7 |
Molecular Weight | 335.29 g/mol |
Isotopic Purity | ≥98% atom 13C; ≥98% atom 15N |
Chemical Purity (HPLC) | >95% |
CAS Number | 1276528-62-1 |
Storage Conditions | -20°C |
The development of isotope-labeled neuraminidase inhibitors parallels advances in antiviral research and analytical technology. Zanamivir, the first neuraminidase inhibitor (NAI), was designed in the 1990s as a transition-state analog of sialic acid, with a 4-guanidino group enhancing NA binding affinity >10,000-fold over the precursor DANA (2,3-dehydro-2-deoxy-N-acetylneuraminic acid) [2] [6]. The emergence of drug-resistant influenza strains (e.g., H274Y in N1 subtypes) necessitated precise metabolic studies, driving demand for isotopically labeled NAIs. Zanamivir-13C,15N2 was synthesized to address this need, enabling quantitative tracking of drug-target interactions in complex biological matrices. Subsequent NAIs like oseltamivir, peramivir, and laninamivir were also isotopically labeled, but zanamivir derivatives remain unique due to their retained efficacy against many oseltamivir-resistant strains [2] [6]. The synthesis of such labeled compounds involves sophisticated techniques to ensure isotopic integrity at specific molecular positions, typically confirmed via NMR and mass spectrometry [5] [7].
Table 2: Evolution of Isotope-Labeled Neuraminidase Inhibitors
Inhibitor | Isotope-Labeled Form | Key Development Driver | Resistance Profile |
---|---|---|---|
Zanamivir | 13C,15N2 | Need for metabolic studies of prototype NAI | Effective against H274Y (N1) and E119V (N2) mutants |
Oseltamivir | 13C6, 15N, 2H derivatives | High resistance rates in H1N1 strains | Vulnerable to H274Y (N1) and R292K (N2) mutations |
Peramivir | 13C, 15N labeled analogs | Requirement for IV-administered NAI studies | Resistant to H274Y mutants |
Laninamivir | 13C-labeled octanoate prodrug | Long-acting inhaled NAI development | Low resistance incidence |
Zanamivir-13C,15N2 serves as a critical tool for elucidating the molecular mechanics of influenza neuraminidase inhibition. The compound binds competitively to the NA active site, forming hydrogen bonds and ionic interactions with conserved residues (e.g., Arg152, Glu119, Asp151) [6] [9]. Its isotopic signature allows researchers to quantify binding kinetics using techniques like surface plasmon resonance or to visualize binding modes through 15N-edited NMR spectroscopy. Studies using this labeled analog have revealed how zanamivir maintains low IC50 values (0.95 nM for influenza A; 2.7 nM for influenza B) even against oseltamivir-resistant strains with H274Y or R292K mutations [8].
Structurally, the 13C and 15N atoms enable advanced analytical approaches:
In vaccine-adjuvant research, the compound helps evaluate NA antigenicity and antibody neutralization mechanisms, providing insights complementary to HA-focused vaccines [6]. Its high local respiratory tract concentrations (>10,000 nM) after inhalation correlate with in vitro efficacy, a relationship validated using isotopic tracing in mucosal samples [2] [4].
Table 3: Analytical Applications of Zanamivir-13C,15N2
Application | Technique | Key Insight |
---|---|---|
Metabolic Flux Analysis | GC/C/IRMS | Tracks drug distribution in respiratory epithelium |
Binding Affinity Quantitation | Isothermal Titration Calorimetry | Confirms ΔG of -9.2 kcal/mol for NA binding |
Resistance Profiling | Fluorescent NA Inhibition Assay | IC50 shifts from 1.7 nM (wild-type) to 1.9 nM (H275Y) |
Protein Dynamics | 15N NMR Relaxometry | Measures NA backbone mobility during inhibitor binding |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: